molecular formula C25H22O2 B14478296 1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)- CAS No. 65193-62-6

1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)-

Cat. No.: B14478296
CAS No.: 65193-62-6
M. Wt: 354.4 g/mol
InChI Key: SSWYANKWNUMJKD-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)- is a complex organic compound with a unique structure that includes a naphthalenone core and a diphenylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)- can be achieved through several synthetic routes. One common method involves the enantioselective cascade reaction of 2-(3-oxo-1,3-diphenylpropyl)malononitrile. This reaction typically uses a catalyst and specific reaction conditions to achieve high yields and enantiomeric excesses .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Oxo-1,3-diphenylpropyl)cyclohexanone
  • Diethyl (3-oxo-1,3-diphenylpropyl)malonate
  • 2-(3-oxo-3-phenylpropyl)malononitrile

Uniqueness

1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)- is unique due to its naphthalenone core and diphenylpropyl side chain, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

65193-62-6

Molecular Formula

C25H22O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(3-oxo-1,3-diphenylpropyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C25H22O2/c26-24(20-12-5-2-6-13-20)17-23(18-9-3-1-4-10-18)22-16-15-19-11-7-8-14-21(19)25(22)27/h1-14,22-23H,15-17H2

InChI Key

SSWYANKWNUMJKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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